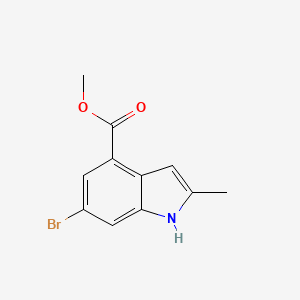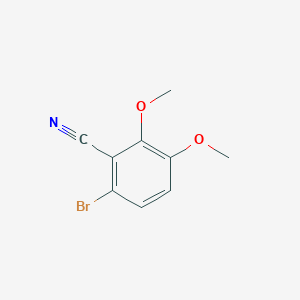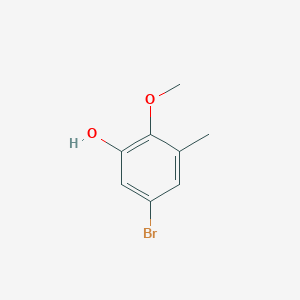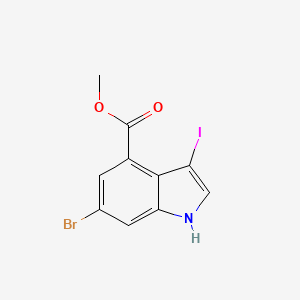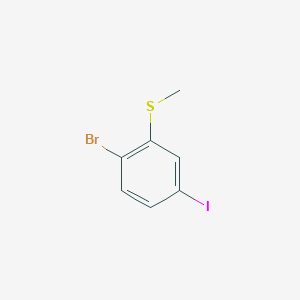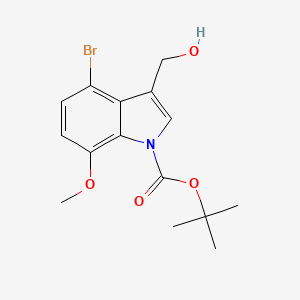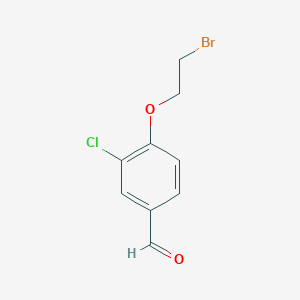
4-(2-Bromoéthoxy)-3-chlorobenzaldéhyde
Vue d'ensemble
Description
4-(2-Bromoethoxy)-3-chlorobenzaldehyde: is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromoethoxy group at the 4-position and a chlorine atom at the 3-position
Applications De Recherche Scientifique
Chemistry: 4-(2-Bromoethoxy)-3-chlorobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the preparation of various heterocyclic compounds and as a building block in organic synthesis .
Biology and Medicine: This compound may be explored for its potential biological activities. Derivatives of benzaldehyde are known to exhibit antimicrobial, antifungal, and anticancer properties. Research into the biological activities of 4-(2-Bromoethoxy)-3-chlorobenzaldehyde could lead to the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
Mode of Action
It’s known that benzaldehyde derivatives can participate in various chemical reactions, such as substitution reactions with trimethylamine, condensation reactions with monoimine tridentate schiff-base, and complexation with metal cations .
Result of Action
It’s known that benzaldehyde derivatives can be used to synthesize nonlinear optical materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)-3-chlorobenzaldehyde can be achieved through the Williamson ether synthesis. This method involves the nucleophilic substitution of an alkoxide ion with an alkyl halide. Specifically, the synthesis can be carried out by reacting 3-chlorobenzaldehyde with 2-bromoethanol in the presence of a base such as sodium hydride (NaH) or potassium hydride (KH) to form the desired ether linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Bromoethoxy)-3-chlorobenzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or thiolates can be used under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Major Products:
Nucleophilic Substitution: Products will vary depending on the nucleophile used.
Oxidation: 4-(2-Bromoethoxy)-3-chlorobenzoic acid.
Reduction: 4-(2-Bromoethoxy)-3-chlorobenzyl alcohol.
Comparaison Avec Des Composés Similaires
4-(2-Bromoethoxy)benzaldehyde: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
3-Chloro-4-methoxybenzaldehyde: Contains a methoxy group instead of a bromoethoxy group, leading to different chemical properties and reactivity.
4-(2-Bromoethoxy)-2-hydroxybenzaldehyde: Contains a hydroxyl group, which can participate in hydrogen bonding and affect the compound’s solubility and reactivity.
Uniqueness: 4-(2-Bromoethoxy)-3-chlorobenzaldehyde is unique due to the presence of both bromoethoxy and chlorine substituents on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities. The compound’s structure enables it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-(2-bromoethoxy)-3-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-3-4-13-9-2-1-7(6-12)5-8(9)11/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQIAJMBRLPDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


